molecular formula C9H8F2O2 B1304722 2,3-Difluoro-4-methylphenylacetic acid CAS No. 261763-47-7

2,3-Difluoro-4-methylphenylacetic acid

Cat. No.: B1304722
CAS No.: 261763-47-7
M. Wt: 186.15 g/mol
InChI Key: XYMLKJRXFGXFCJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, along with an acetic acid functional group. This compound is known for its unique properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylphenylacetic acid typically involves the fluorination of 4-methylphenylacetic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursorsThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of difluoromethylbenzoic acid.

    Reduction: Formation of difluoromethylbenzyl alcohol.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2,3-Difluoro-4-methylphenylacetic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylphenylacetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Similar structure but lacks the methyl group.

    4-Methylphenylacetic acid: Similar structure but lacks the fluorine atoms.

    2,3-Difluoro-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

2,3-Difluoro-4-methylphenylacetic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and interaction with biological targets .

Properties

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMLKJRXFGXFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378916
Record name 2,3-Difluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-47-7
Record name 2,3-Difluoro-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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